Core Introduction and Strategic Importance
Core Introduction and Strategic Importance
An In-depth Technical Guide to 3,5-Dibromopyridine 1-oxide
This guide provides a comprehensive technical overview of 3,5-Dibromopyridine 1-oxide (CAS No. 2402-99-5), a pivotal intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, reactivity, and applications, grounding all claims in verifiable, authoritative sources.
3,5-Dibromopyridine 1-oxide is a highly functionalized heterocyclic compound. Its strategic importance stems from the unique electronic properties conferred by the N-oxide group and the two bromine atoms on the pyridine ring. The N-oxide function acts as an internal oxidizing agent and, more critically, as a powerful electron-withdrawing group that activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr). The bromine atoms serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions. This combination makes it a valuable building block for introducing substituted pyridine moieties into complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The key properties of 3,5-Dibromopyridine 1-oxide are summarized below.
| Property | Value | Source |
| CAS Number | 2402-99-5 | [3][4][5][6] |
| Molecular Formula | C₅H₃Br₂NO | [3][6] |
| Molecular Weight | 252.89 g/mol | [3][6] |
| Appearance | White to orange or green powder/crystal | [5] |
| Purity | Typically >98.0% (GC) | [5] |
| Melting Point | 143.0 to 146.0 °C | [5] |
| Storage | Recommended in a cool, dark place (<15°C) under an inert atmosphere |
Spectroscopic Data for Structural Verification
Spectroscopic analysis confirms the identity and purity of 3,5-Dibromopyridine 1-oxide. While a comprehensive set of spectra should be acquired for each batch, typical ¹H NMR data is presented below.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| H-2, H-6 | ~8.4 | Singlet (broad) | DMSO-d₆ |
| H-4 | ~7.8 | Singlet (broad) | DMSO-d₆ |
Note: The exact chemical shifts can vary slightly based on solvent and concentration. The provided data is an approximation based on typical spectra for similar compounds.[7]
Synthesis and Manufacturing
The synthesis of 3,5-Dibromopyridine 1-oxide is primarily achieved through the direct oxidation of its precursor, 3,5-Dibromopyridine. The choice of oxidant and reaction conditions is critical to achieving high yield and purity while minimizing side reactions.
Workflow for the Synthesis of 3,5-Dibromopyridine 1-oxide
Caption: High-level workflow for the two-stage synthesis of 3,5-Dibromopyridine 1-oxide.
Detailed Experimental Protocol: N-Oxidation
This protocol is adapted from established methodologies for the N-oxidation of pyridine derivatives, emphasizing safety and efficiency.[8]
Materials:
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3,5-Dibromopyridine (1.0 eq)
-
Trifluoroacetic acid (as solvent)
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30% Hydrogen peroxide (H₂O₂) (2.5 eq)
-
Four-hole round-bottom flask
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Magnetic stirrer and heating mantle
-
Addition funnel
-
Thermometer
Procedure:
-
Dissolution: In a four-hole flask, dissolve 3,5-Dibromopyridine (e.g., 300g, 1.27 mol) in trifluoroacetic acid (e.g., 300 mL) at room temperature (20-25 °C) with stirring.[8] This forms the reaction solution.
-
Temperature Control: Heat the reaction mixture to the target temperature, typically between 40-80 °C (a temperature of 70 °C is cited in one microreactor-based synthesis).[8]
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (e.g., 358.8g, 3.166 mol) to the reaction mixture via an addition funnel over 30-60 minutes. Causality: The slow addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes. Trifluoroacetic acid acts as both a solvent and a catalyst, forming a more potent oxidizing species (peroxytrifluoroacetic acid) in situ.
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral. Caution: Neutralization is highly exothermic and releases CO₂ gas; perform slowly in a well-ventilated fume hood.
-
Purification: The crude product, which often precipitates as an off-white solid, is collected by filtration.[8] Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity 3,5-Dibromopyridine 1-oxide.
Self-Validation: The success of the synthesis is validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR) and the melting point of the final product with the reference values listed in Section 2.
Reactivity and Mechanistic Insights
The synthetic utility of 3,5-Dibromopyridine 1-oxide is dominated by the reactivity of the pyridine N-oxide ring.
Nucleophilic Aromatic Substitution (SNAr)
The N-oxide group strongly deactivates the ring towards electrophilic attack but powerfully activates the C2 and C6 positions towards nucleophilic attack. This is due to its ability to stabilize the negative charge in the Meisenheimer intermediate.
Caption: Generalized mechanism for SNAr on 3,5-Dibromopyridine 1-oxide.
This reactivity allows for the introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiols) at the C2/C6 positions. The bromine at C5 remains, providing a site for subsequent functionalization, often via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This step-wise functionalization is a cornerstone of its utility in building complex molecular architectures.
Applications in Research and Development
3,5-Dibromopyridine 1-oxide is not an end-product but a high-value intermediate. Its applications are broad and impactful.
-
Pharmaceutical Synthesis: It is a key building block for active pharmaceutical ingredients (APIs). The substituted pyridine motif is prevalent in drugs targeting a range of conditions. The compound serves as an intermediate in the development of novel antimicrobial and anti-inflammatory agents.[1][2]
-
Agrochemicals: It is used in the synthesis of advanced pesticides and herbicides. The pyridine core is a well-known toxophore, and specific substitution patterns derived from this intermediate can enhance efficacy and selectivity.[1][2]
-
Materials Science: The rigid, functionalizable core of 3,5-Dibromopyridine 1-oxide makes it a candidate for developing novel polymers, coatings, and organic electronic materials.[2]
-
Organic Chemistry Research: It serves as a versatile reagent for creating complex heterocyclic molecules for fundamental research, including studies on enzyme inhibition and receptor binding.[2]
Safety, Handling, and Disposal
As a senior scientist, ensuring laboratory safety is paramount. 3,5-Dibromopyridine 1-oxide must be handled with appropriate precautions.
Hazard Profile:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Mandatory Handling Protocols:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
Handling: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
References
- CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
-
Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N. The Royal Society of Chemistry. [Link]
-
SAFETY DATA SHEET - 3,5-Dibromopyridine. Fisher Scientific. [Link]
-
3,5-Dibromopyridine. NIST WebBook. [Link]
-
Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. Pharmaffiliates. [Link]
-
A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]
-
3,5-Dibromopyridine N-oxide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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